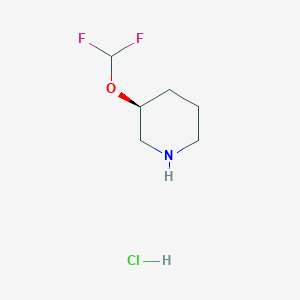

(3S)-3-(Difluoromethoxy)piperidine hydrochloride

Description

Properties

IUPAC Name |

(3S)-3-(difluoromethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRUORSJHMYXSK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-(Difluoromethoxy)piperidine hydrochloride typically involves the enantioselective hydrogenation of pyridinium hydrochlorides. . The reaction conditions often include the use of hydrogen gas under high pressure and controlled temperature to achieve high enantiomeric excess.

Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-(Difluoromethoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the removal of the difluoromethoxy group, yielding simpler piperidine derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce simpler piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Building Block for Pharmaceuticals : This compound is utilized in synthesizing pharmaceutical agents targeting central nervous system disorders. The difluoromethoxy group enhances metabolic stability and bioavailability, making it a promising candidate for drug development aimed at conditions such as depression and anxiety disorders .

- Receptor Modulation : Studies indicate that derivatives of this compound can act as antagonists at specific receptors, including the NR2B subtype of the N-methyl-D-aspartate receptor, which plays a role in neurological disorders.

Organic Synthesis

- Intermediate in Complex Molecules : It serves as an intermediate in the synthesis of complex organic molecules, facilitating various chemical reactions due to its reactivity profile .

- Fragment-Based Drug Discovery : The compound has been identified as a valuable fragment for fragment-based drug discovery (FBDD), showing potential for developing new therapeutic agents .

Biological Studies

- Enzyme Inhibition : Research has demonstrated that (3S)-3-(Difluoromethoxy)piperidine hydrochloride can selectively inhibit specific cytochrome P450 enzymes, suggesting its utility in reducing drug-drug interactions in polypharmacy scenarios .

- Binding Affinity Studies : The unique difluoromethoxy group enhances binding affinity compared to other similar compounds, making it an attractive candidate for further pharmacological studies.

Case Studies

Recent studies highlight the effectiveness of (3S)-3-(Difluoromethoxy)piperidine hydrochloride in various applications:

CNS Drug Development

Research indicates that derivatives with difluoromethoxy substitution exhibit improved efficacy in animal models for depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems is under investigation, showing promise for therapeutic applications .

Enzyme Inhibition Studies

A focused study on cytochrome P450 enzyme inhibition demonstrated that this compound could selectively inhibit certain pathways, indicating potential benefits in minimizing adverse drug interactions during polypharmacy .

Mechanism of Action

The mechanism of action of (3S)-3-(Difluoromethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity by providing additional hydrogen bonding and electrostatic interactions. This can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

- (3S)-3-(Trifluoromethoxy)piperidine hydrochloride

- (3S)-3-(Methoxy)piperidine hydrochloride

- (3S)-3-(Chloromethoxy)piperidine hydrochloride

Comparison:

- Binding Affinity: The difluoromethoxy group in (3S)-3-(Difluoromethoxy)piperidine hydrochloride provides a unique balance of hydrophobicity and hydrogen bonding capability, which can enhance binding affinity compared to the trifluoromethoxy or methoxy analogs.

- Reactivity: The presence of two fluorine atoms in the difluoromethoxy group increases the compound’s reactivity in nucleophilic substitution reactions compared to the methoxy analog.

- Biological Activity: The difluoromethoxy group can improve the compound’s metabolic stability and bioavailability, making it a more attractive candidate for drug development.

Biological Activity

Overview

(3S)-3-(Difluoromethoxy)piperidine hydrochloride is a piperidine derivative characterized by the presence of a difluoromethoxy group at the third position of the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly for central nervous system disorders. Its unique structural features contribute to its biological activity, making it a valuable subject of study.

The biological activity of (3S)-3-(Difluoromethoxy)piperidine hydrochloride can be attributed to several key mechanisms:

- N-H Bond Activation : Piperidine derivatives can undergo N-H bond activation, leading to the formation of reactive intermediates that participate in various biochemical pathways.

- Cytochrome P450 Interaction : The compound is involved in drug metabolism pathways mediated by cytochrome P450 enzymes, which are crucial for the biotransformation of many pharmaceuticals .

- Enzyme Inhibition and Receptor Binding : Its structural similarity to biologically active molecules allows it to serve as a tool in studying enzyme inhibition and receptor interactions, which are fundamental aspects of pharmacology.

Biological Activity and Applications

The compound exhibits several biological activities that make it suitable for various applications:

- Medicinal Chemistry : It is utilized as a building block in synthesizing pharmaceutical compounds targeting neurological conditions. The difluoromethoxy group enhances the metabolic stability and bioavailability of these compounds .

- Organic Synthesis : As an intermediate, it facilitates the synthesis of complex organic molecules, showcasing its versatility in chemical reactions.

- Biological Studies : The compound is employed in research focused on enzyme inhibition and receptor binding studies, contributing to our understanding of drug mechanisms.

Comparative Analysis

The following table compares (3S)-3-(Difluoromethoxy)piperidine hydrochloride with similar compounds:

| Compound | Binding Affinity | Reactivity | Biological Activity |

|---|---|---|---|

| (3S)-3-(Difluoromethoxy)piperidine | High | Moderate | Enhanced metabolic stability and bioavailability |

| (3S)-3-(Trifluoromethoxy)piperidine | Moderate | High | Similar but less stable than difluoromethoxy |

| (3S)-3-(Methoxy)piperidine | Low | Low | Less effective in drug development |

Case Studies

Recent studies have demonstrated the efficacy of (3S)-3-(Difluoromethoxy)piperidine hydrochloride in various contexts:

- CNS Drug Development : Research indicates that derivatives with difluoromethoxy substitution exhibit improved efficacy in animal models for depression and anxiety disorders. The compound's ability to modulate neurotransmitter systems is under investigation .

- Enzyme Inhibition Studies : A study focused on the inhibition of specific cytochrome P450 enzymes showed that this compound could selectively inhibit certain pathways, suggesting potential for reducing drug-drug interactions in polypharmacy scenarios .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (3S)-3-(Difluoromethoxy)piperidine hydrochloride, and how can yield be optimized?

- Answer : Piperidine derivatives are typically synthesized via cyclization or functionalization of pre-existing piperidine scaffolds. For enantiomerically pure compounds like (3S)-3-(Difluoromethoxy)piperidine hydrochloride, chiral starting materials or asymmetric catalysis (e.g., chiral ligands in transition-metal catalysis) are critical. For example, similar compounds utilize protecting groups (e.g., benzyl or Boc) to control regioselectivity during functionalization . Optimization involves monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) via HPLC or TLC. Evidence from piperidine sulfonyl derivatives suggests yields improve with anhydrous conditions and inert atmospheres .

Q. How can enantiomeric purity be validated during synthesis?

- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is standard for resolving enantiomers. Pharmacopeial methods for structurally related compounds (e.g., paroxetine hydrochloride) recommend using reference standards and mobile phases with additives like triethylamine to enhance resolution . Polarimetry or circular dichroism (CD) spectroscopy can corroborate results.

Q. What safety protocols are essential for handling this compound?

- Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .

- Waste disposal : Segregate chemical waste and consult certified hazardous waste handlers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can model interactions. For instance, difluoromethoxy groups in PCSK9 inhibitors show enhanced binding via hydrophobic interactions and fluorine-mediated hydrogen bonding . Parameterize the compound using quantum mechanical calculations (DFT) to refine force fields. Validate predictions with in vitro assays (e.g., enzyme inhibition or SPR binding studies).

Q. What analytical methods resolve contradictions in stability data under varying storage conditions?

- Answer :

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC-UV/MS. For example, pharmacopeial guidelines for related piperidine drugs recommend ion-pair chromatography (C18 column, 0.1% phosphoric acid/acetonitrile gradient) to track degradation products .

- Storage : Store at 2–8°C in airtight, light-resistant containers to mitigate hydrolysis/oxidation .

Q. How does the difluoromethoxy group influence metabolic pathways compared to non-fluorinated analogs?

- Answer : Fluorine atoms alter metabolic stability by resisting cytochrome P450-mediated oxidation. For example, in paroxetine derivatives, fluorinated substituents reduce first-pass metabolism, enhancing bioavailability . Use in vitro hepatocyte assays or LC-MS/MS to identify metabolites. Compare with non-fluorinated analogs to isolate the difluoromethoxy group’s contribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.